Polarity and Lipophilicity Comparison
The introduction of the 2-hydroxymethyl group in the target compound significantly increases polar surface area and reduces lipophilicity compared to the unsubstituted analog tert-butyl furan-3-ylcarbamate. This differentiation impacts solubility, permeability, and chromatographic behavior, which are critical considerations in both synthetic and biological applications [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 2.1189; TPSA: 71.7 Ų |
| Comparator Or Baseline | tert-Butyl furan-3-ylcarbamate (CAS 56267-48-2); LogP: 2.6996; TPSA: 51.47 Ų [1] |
| Quantified Difference | ΔLogP = -0.5807; ΔTPSA = +20.23 Ų |
| Conditions | Predicted values using standard computational models (as reported by suppliers); experimental values may vary. |
Why This Matters
Higher TPSA and lower LogP in the target compound indicate increased water solubility and reduced membrane permeability relative to the comparator, directly influencing formulation choices, biological assay design, and synthetic work-up procedures.
- [1] Molbase. tert-Butyl furan-3-ylcarbamate (CAS 56267-48-2). LogP: 2.6996, PSA: 51.47. View Source
